Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based compound with a complex substituent architecture. The core structure, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a recurring motif in medicinal and materials chemistry due to its conformational flexibility and capacity for functionalization . The target compound features a trichloroethylcarbamothioyl group linked to a 3-methylphenylcarbonyl moiety, which likely influences its biological and physicochemical properties. Benzothiophene derivatives are known for diverse applications, including anti-inflammatory, antimicrobial, and hypnotic activities, as well as roles in organic electronics .
Properties
Molecular Formula |
C22H24Cl3N3O3S2 |
|---|---|
Molecular Weight |
548.9 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32) |
InChI Key |
UVXXLDYNWIDYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is synthesized via PdI₂/KI-catalyzed reactions using 2-(methylthio)phenylacetylenes, CO, and alcohols. This method achieves intramolecular S-5-endo-dig cyclization, followed by iodide-promoted demethylation and alkoxycarbonylation.
Typical Conditions :
-
Catalyst : PdI₂ (5 mol%), KI (5 equiv)
-
Solvent : MeOH or ionic liquid BmimBF₄
-
Pressure : 40 atm CO/air (4:1)
-
Temperature : 80–100°C
Advantages :
Aryne-Based Cyclization with Alkynyl Sulfides
An alternative one-step method employs aryne intermediates generated from o-silylaryl triflates and alkynyl sulfides. This approach forms the benzothiophene ring via C–S and C–C bond formation.
Example :
-
Aryne precursor : 3-Chlorobenzyne
-
Reagent : Ethyl p-tolylethynyl sulfide
-
Conditions : CsF, CH₃CN, 80°C
Introduction of the Ethyl Carboxylate Group
Alkoxycarbonylation During Cyclization
The ethyl ester is incorporated directly during Pd-catalyzed reactions using ethanol as the solvent and nucleophile. This avoids post-cyclization esterification.
Optimized Parameters :
Post-Cyclization Esterification
For substrates incompatible with Pd catalysis, the carboxylic acid intermediate (from Friedel-Crafts acylation) is esterified using ethanol and H₂SO₄.
Conditions :
Functionalization with Trichloroethylcarbamothioyl and 3-Methylbenzoylamino Groups
Synthesis of the Trichloroethylcarbamothioyl Moiety
The trichloroethyl group is introduced via nucleophilic substitution or condensation:
Step 1 : Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with carbon disulfide (CS₂) to form the thiourea intermediate.
Step 2 : Treatment with 1,1,1-trichloro-2-nitroethane under basic conditions (K₂CO₃, DMF) to install the trichloroethyl group.
Conditions :
Coupling with 3-Methylbenzoyl Chloride
The 3-methylbenzoylamino group is introduced via Schotten-Baumann acylation:
Conditions :
-
Acylating Agent : 3-Methylbenzoyl chloride (1.2 equiv)
-
Base : NaOH (10% aqueous)
-
Solvent : THF/H₂O (2:1)
-
Temperature : 0°C → RT, 4 hours
Final Assembly and Purification
Sequential Coupling Protocol
Purification Techniques
-
Column Chromatography : Silica gel, hexane/EtOAc (95:5 → 90:10).
-
Ionic Liquid Recycling : BmimBF₄ allows catalyst reuse, reducing Pd waste.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% PdI₂ | 2 mol% PdI₂ |
| Solvent | MeOH (15 mL/mmol) | BmimBF₄ (recyclable) |
| Reaction Volume | 0.02–0.05 M | 0.2 M |
| Yield | 68–83% | 75–80% |
| Cost Efficiency | Moderate | High (recycled catalyst) |
Challenges and Optimization
-
Side Reactions : Oxidative dialkoxycarbonylation competes during Pd catalysis; mitigated by excess KI (150 equiv).
-
Regioselectivity : Aryne methods require careful control to avoid isomer formation.
-
Functional Group Tolerance : Trichloroethyl group limits use of strong bases; optimized via low-temperature acylation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trichloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
The compound Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule with significant potential in various scientific fields. This article explores its applications, focusing on its chemical properties, biological activities, and potential therapeutic uses.
Chemistry
In organic synthesis, this compound serves as a valuable reagent and precursor for more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Formation of sulfoxides and sulfones.
- Reduction : Conversion of chlorinated derivatives to less toxic forms.
- Substitution Reactions : Nucleophilic substitutions can replace the trichloro group with other nucleophiles.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways.
Medicine
The therapeutic potential of this compound is under investigation for several applications:
- Anticancer Therapy : Preliminary studies have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Agents : Its efficacy against various pathogens is being explored.
Anticancer Activity
A study examining the anticancer effects of similar benzothiophene derivatives revealed that modifications in the structure significantly influenced their activity against cancer cell lines. This compound was noted for its ability to induce apoptosis in specific cancer types.
Antimicrobial Properties
Research conducted on related compounds highlighted their effectiveness against resistant strains of bacteria. The presence of the trichloro and carbamothioyl groups was linked to increased antimicrobial activity due to enhanced membrane permeability and interaction with bacterial enzymes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trichloroethyl and carbamothioyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Analogues of the Target Compound
Pharmacological Activities
Anti-Inflammatory Activity
The target compound’s structural analogues exhibit significant anti-inflammatory properties. For instance, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (e.g., compounds 29a–d) demonstrated selective COX-2 inhibition with IC50 values of 0.31–1.40 µM, outperforming celecoxib in carrageenan-induced paw edema assays. Molecular docking confirmed their selectivity for COX-2’s active site .
Hypnotic and Antimicrobial Activity
Benzothieno[2,3-d]pyrimidine derivatives, synthesized from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, displayed hypnotic activity in preliminary screenings . Additionally, Schiff base metal complexes of similar benzothiophene derivatives showed antibacterial efficacy against urinary tract pathogens, with Co(II) and Ni(II) complexes exhibiting octahedral geometries and moderate activity .
Physicochemical Properties
Substituents significantly alter solubility and stability. For example:
Biological Activity
Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiophene core and multiple functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₅H₁₈Cl₃N₃O₂S
- Molecular Weight : 399.49 g/mol
- CAS Number : 477860-44-9
This compound's structural complexity suggests a variety of potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds often exhibit significant antimicrobial properties. In studies involving similar compounds, it was observed that modifications to the benzothiophene structure can enhance antibacterial and antifungal activities. For instance, derivatives with increased lipophilicity showed improved antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Compounds with similar structural motifs have demonstrated notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, one study reported that a related compound exhibited an IC50 value of 46.42 μM against BChE, indicating potential for use in treating conditions like Alzheimer's disease . The ethyl derivative may possess similar properties, warranting further investigation into its enzyme inhibitory capabilities.
Cytotoxicity and Anticancer Potential
The anticancer potential of benzothiophene derivatives has been explored in various studies. Compounds were synthesized and tested for their effects on cancer cell lines such as HepG2 (liver carcinoma). Some derivatives showed promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Given the structural similarities, the target compound may exhibit comparable anticancer activities.
Case Studies
- Antimicrobial Screening : A study conducted on a series of benzothiophene derivatives found that certain modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The modifications included variations in the substituents on the benzothiophene ring, which significantly impacted the compounds' antimicrobial efficacy .
- Cytotoxicity Testing : In vitro studies on related compounds demonstrated selective cytotoxicity towards cancer cell lines. For instance, a derivative was shown to induce apoptosis in HepG2 cells at concentrations lower than those affecting normal cells . This suggests that the target compound could be further evaluated for similar cytotoxic effects.
Research Findings Summary Table
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, using dry CH₂Cl₂ under nitrogen protection with a 1.2:1 molar ratio of anhydride to intermediate (e.g., as in ) minimizes side reactions . Reflux duration (e.g., 12–24 hours) and purification via reverse-phase HPLC with a methanol-water gradient (30% → 100%) are critical for isolating the target compound in high purity (67% yield reported) . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- ¹H/¹³C NMR to resolve proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm) and carbon backbone .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., ) ensures structural fidelity .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs. For antibacterial activity, use microbroth dilution (MIC assays) against Gram-positive/negative strains (e.g., S. aureus, E. coli) . Anti-inflammatory activity can be screened via COX-2 inhibition or carrageenan-induced paw edema models in rodents . Include positive controls (e.g., ciprofloxacin for antibiotics, diclofenac for inflammation) and triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Address this by:
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enzymes (e.g., DNA gyrase) or inflammatory mediators (e.g., NF-κB) . Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-target complexes . Pair computational data with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.
Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation in solvents like DCM/hexane (1:1). Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Compare bond lengths/angles with related benzothiophene derivatives (e.g., ) to identify conformational distortions impacting bioactivity .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
- Methodological Answer : Focus on modular synthesis:
- Vary substituents on the trichloroethyl carbamothioyl group (e.g., replace 3-methylphenyl with halogenated aryl groups) .
- Modify the tetrahydrobenzothiophene core via alkylation or oxidation (e.g., ) .
- Assess changes in logP (via HPLC) and solubility (shake-flask method) to correlate physicochemical properties with activity .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dry CH₂Cl₂ | Minimizes hydrolysis | |
| Molar Ratio (Anhydride) | 1.2:1 | Reduces unreacted intermediate | |
| Purification | Reverse-phase HPLC (MeOH/H₂O) | Achieves >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
